ドコサトリエン酸

概要

説明

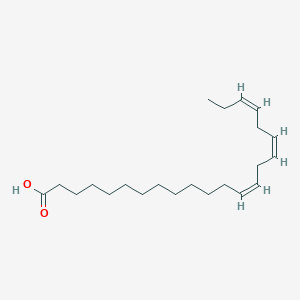

ドコサトリエン酸は、シス-13,16,19-ドコサトリエン酸としても知られており、非常に長い鎖の多価不飽和脂肪酸です。これはオメガ3脂肪酸のクラスに属し、22個の炭素原子と、13、16、19の位置に3つの二重結合を持っています。 この化合物は、抗炎症作用や抗腫瘍作用など、潜在的な健康上の利点で知られています .

科学的研究の応用

Nutraceutical and Health Benefits

DTA has been identified as a promising compound with significant health benefits, particularly in the areas of anti-inflammatory , antioxidant , and antitumor properties. Recent studies have highlighted its potential in various therapeutic contexts:

- Antitumor Effects : DTA has shown comparable or superior antitumor effects against breast cancer cell lines (SK-BR-3 and MDA-MB-231) compared to docosahexaenoic acid (DHA), which is often regarded as the standard for evaluating health-promoting VLCPUFAs. DTA exhibited strong antioxidant and pro-apoptotic effects, suggesting its potential as a nutraceutical supplement for cancer prevention .

- Anti-inflammatory Activity : In human macrophages, DTA significantly reduced the expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This positions DTA as a candidate for managing inflammatory conditions, highlighting its role in immune modulation .

Cosmetic Applications

DTA's role in the cosmetic industry is emerging, particularly due to its effects on skin health:

- Melanogenesis Inhibition : A study demonstrated that DTA inhibits melanogenesis by modulating the MITF/tyrosinase axis in B16F10 melanoma cells. It reduced melanin content and intracellular tyrosinase activity while downregulating the mRNA expression of melanogenic genes. This suggests that DTA could be utilized in formulations aimed at treating hyperpigmentation disorders .

- Stability and Functionality in Formulations : The incorporation of DTA into cosmetic products may enhance their stability and aesthetic appeal, making it a valuable ingredient in skincare formulations .

Biotechnological Applications

The biosynthesis of DTA has been explored through metabolic engineering approaches:

- Production from Oilseed Crops : Research has successfully produced high levels of DTA in oilseed crops using biotechnological methods. This not only supports the sustainable production of this fatty acid but also opens avenues for its application in functional foods and supplements .

Mechanistic Insights

Understanding the mechanisms through which DTA exerts its effects is crucial for its application:

- Molecular Pathways : Studies have indicated that DTA interacts with various cellular pathways, influencing gene expression related to inflammation and cancer progression. For instance, it has been shown to modulate pathways involved in oxidative stress response and apoptosis .

Data Summary

作用機序

ドコサトリエン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。それは白血球ロイコトリエンB4の好中球膜への結合を阻害することが知られており、炎症を軽減します。 さらに、それは脂肪酸代謝に関与する酵素の活性を調節し、その抗炎症作用と抗腫瘍作用に寄与します .

類似化合物:

ドコサヘキサエン酸 (DHA): 6つの二重結合を持つ別のオメガ3脂肪酸。

エイコサペンタエン酸 (EPA): 5つの二重結合を持つオメガ3脂肪酸。

ドコサペンタエン酸 (DPA): 5つの二重結合を持つオメガ3脂肪酸。

独自性: ドコサトリエン酸は、13、16、19の位置に3つの二重結合を持つ特定の構造のためにユニークです。 この独特の構成は、その特定の生物学的活性と潜在的な健康上の利点に貢献し、他のオメガ3脂肪酸のものに匹敵しますが、区別されます .

生化学分析

Biochemical Properties

Docosatrienoic acid plays a crucial role in various biochemical reactions. It is known to inhibit the binding of leukotriene B4 (LTB4) to pig neutrophil membranes with a Ki value of 5 μM . This interaction suggests that docosatrienoic acid may have anti-inflammatory properties. Additionally, docosatrienoic acid is involved in the elongation and desaturation pathways of omega-3 and omega-6 polyunsaturated fatty acids, interacting with enzymes such as elongases and desaturases .

Cellular Effects

Docosatrienoic acid has been shown to influence various cellular processes. It decreases the peak potassium current amplitude and accelerates the activation and inactivation kinetics of potassium channels in rat membrane potentials . This suggests that docosatrienoic acid may play a role in modulating cellular excitability and signaling pathways. Furthermore, it has been found to possess anti-inflammatory and antitumor properties, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, docosatrienoic acid exerts its effects through several mechanisms. It binds to specific receptors, such as the leukotriene B4 receptor, inhibiting its activity . This binding interaction is crucial for its anti-inflammatory effects. Additionally, docosatrienoic acid is involved in the elongation and desaturation pathways of polyunsaturated fatty acids, interacting with enzymes like elongases and desaturases to produce bioactive metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of docosatrienoic acid have been observed to change over time. Studies have shown that the amount of docosatrienoic acid in seeds remains stable over multiple generations, indicating its stability In vitro and in vivo studies have suggested that docosatrienoic acid maintains its bioactivity over extended periods .

Dosage Effects in Animal Models

The effects of docosatrienoic acid vary with different dosages in animal models. It has been observed that higher doses of docosatrienoic acid can lead to a dose-dependent decrease in peak potassium current amplitude and acceleration of potassium channel kinetics . The threshold effects and potential toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

Docosatrienoic acid is involved in the metabolic pathways of omega-3 and omega-6 polyunsaturated fatty acids. It is synthesized through the elongation and desaturation of alpha-linolenic acid and linoleic acid, respectively . Enzymes such as elongases and desaturases play a crucial role in these pathways, converting precursor fatty acids into docosatrienoic acid . This process impacts metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, docosatrienoic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of docosatrienoic acid within specific tissues are influenced by these interactions, affecting its bioavailability and function.

Subcellular Localization

Docosatrienoic acid is localized within various subcellular compartments, impacting its activity and function. It is directed to specific organelles through targeting signals and post-translational modifications . These modifications ensure that docosatrienoic acid reaches its intended sites of action, where it can exert its biochemical effects.

準備方法

合成経路と反応条件: ドコサトリエン酸の生合成には、多価不飽和脂肪酸の伸長と脱飽和が伴います。 オメガ3経路では、α-リノレン酸 (18:3n-3) はエイコサトリエン酸 (20:3n-3) に伸長され、次に単一の伸長酵素によってドコサトリエン酸 (22:3n-3) にさらに伸長されます .

工業生産方法: ドコサトリエン酸の工業生産は、アブラナ属カルナタなどの油糧作物の代謝工学によって達成することができます。 これには、特定の伸長酵素と脱飽和酵素の発現を含み、遺伝子組み換え植物で目的の脂肪酸を生成します .

化学反応の分析

反応の種類: ドコサトリエン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。

置換: ハロゲン化反応は、塩素や臭素などのハロゲンを使用して行うことができます。

生成される主な生成物:

酸化: ヒドロキシおよびケト誘導体を生成します。

還元: 飽和脂肪酸を生成します。

置換: ハロゲン化脂肪酸を生成します

4. 科学研究での応用

ドコサトリエン酸は、科学研究で幅広い用途を持っています。

化学: 生物活性化合物の合成のための前駆体として使用されます。

生物学: 細胞膜の構造と機能における役割について研究されています。

医学: 抗炎症作用と抗腫瘍作用について調査されており、治療的応用のための潜在的な候補となっています。

類似化合物との比較

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.

Docosapentaenoic acid (DPA): An omega-3 fatty acid with five double bonds.

Uniqueness: Docosatrienoic acid is unique due to its specific structure with three double bonds at positions 13, 16, and 19. This distinct configuration contributes to its specific biological activities and potential health benefits, which are comparable to but distinct from those of other omega-3 fatty acids .

生物活性

Docosatrienoic acid (DTA), also known as 22:3(n-3), is a polyunsaturated omega-3 fatty acid characterized by its long carbon chain comprising 22 carbon atoms and three cis double bonds. This structural configuration contributes to its biological functions, particularly in cellular membranes, where it plays a role in maintaining fluidity and integrity. Recent studies have highlighted DTA's potential in various biological processes, including its anti-melanogenic properties, antioxidant activity, and implications in inflammatory conditions.

Docosatrienoic acid is a hydrophobic molecule that is practically insoluble in water, which influences its bioavailability and interaction with cellular membranes. Its unique structure allows it to modulate various biological activities through multiple mechanisms:

- Membrane Fluidity : DTA enhances membrane fluidity, which is crucial for proper cellular function and signaling.

- Enzymatic Regulation : It has been shown to affect the activity of enzymes such as tyrosinase, which is pivotal in melanin production.

Anti-Melanogenic Effects

A significant area of research on DTA focuses on its anti-melanogenic properties. A study published in 2024 investigated the effects of DTA on melanogenesis using both in silico and in vitro analyses. Key findings include:

- Reduction of Melanin Content : Treatment with DTA resulted in a significant reduction in melanin levels in B16F10 melanoma cells.

- Tyrosinase Activity Inhibition : DTA decreased intracellular tyrosinase activity in a dose-dependent manner, with notable reductions observed at concentrations as low as 5 µM. This effect was more pronounced than that of the known anti-melanogenic agent, kojic acid .

- Molecular Mechanisms : The study suggested that DTA modulates melanogenesis primarily through the inhibition of microphthalmia-associated transcription factor (MITF) translocation, which is essential for tyrosinase expression and melanin synthesis .

Antioxidant Activity

In addition to its effects on melanogenesis, DTA exhibits antioxidant properties. Research indicates that:

- Reducing Power : DTA demonstrated increased reducing power in assays measuring antioxidant capacity at concentrations of 15 µM and 60 µM.

- Oxidative Stress Reduction : The compound reduced levels of peroxynitrite (ONOO−), a reactive nitrogen species implicated in oxidative stress, at higher concentrations (60 µM) .

Clinical Implications

The potential clinical implications of docosatrienoic acid extend to inflammatory conditions. A study examining plasma lipid profiles found that levels of DTA were significantly higher in patients with inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease (CD). This suggests a possible role for DTA in modulating inflammatory responses associated with these conditions:

- Inflammatory Markers : Elevated levels of n-3 long-chain polyunsaturated fatty acids, including DTA, were correlated with disease activity in IBD patients compared to healthy controls .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anti-Melanogenic Properties | - Reduces melanin content - Inhibits tyrosinase activity dose-dependently |

| Antioxidant Activity | - Increases reducing power - Reduces oxidative stress markers |

| Clinical Implications | - Higher levels found in IBD patients - Correlation with inflammatory markers |

特性

IUPAC Name |

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQTNCISCKUMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920518 | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28845-86-5 | |

| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Docosatrienoic acid has the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol.

ANone: Docosatrienoic acid has been identified in various natural sources, including:

- Marine Invertebrates: Phospholipids of the sea anemone Stoichactis helianthus contain several novel Δ5,9 fatty acids, including docosatrienoic acid.

- Plant Oils: Lepidium sativum seed oil from Ethiopia was found to be rich in docosatrienoic acid (47.66%).

- Microalgae: A novel strain isolated from a salt lake in the Tibetan Plateau was found to be rich in a rare ω-8 fatty acid, cis-8,4,11-docosatrienoic acid.

A: Docosatrienoic acid is biosynthesized through the elongation and desaturation pathways of ω-6 and ω-3 polyunsaturated fatty acids.

A: Yes, research suggests that linoleic acid can be converted to docosatrienoic acid through a series of elongation and desaturation steps. This was demonstrated in studies on arctiid moths, where linolenic acid was converted into (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, a 21-carbon pheromone component, through a pathway involving docosatrienoic acid as an intermediate.

- Antitumor and Antioxidant Activity: In vitro studies comparing docosatrienoic acid to docosahexaenoic acid (DHA) found that both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cell lines.

- Anti-inflammatory Effects: Docosatrienoic acid demonstrated strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines.

- Metabolic Health: Studies have shown that maintenance on a high-fat diet during the final week of fetal development in rats leads to elevated hepatic docosatrienoic acid proportions, along with hyperglycemia and insulin resistance.

ANone: Research suggests that docosatrienoic acid, in conjunction with other metabolites, may serve as a potential biomarker for:

- Chronic Interstitial Nephropathy: In a study on rats, docosatrienoic acid was identified as a potential biomarker for chronic interstitial nephropathy.

- Heart Failure: Metabolomic analysis of African American populations identified dihydroxy docosatrienoic acid (X-11308) as a potential biomarker associated with incident heart failure.

A: Yes, docosatrienoic acid was found to directly interact with potassium channels in rat peritoneal macrophages, causing a decrease in peak K+ current amplitude.

A: Docosatrienoic acid, along with arachidonic acid, was found to reduce the GABA-induced response in rat substantia nigra neurons, potentially modulating neuronal excitability.

ANone: Researchers are investigating various aspects of docosatrienoic acid, including:

- Metabolic Profiling: Advanced analytical techniques like UPLC-Q/TOF-MS are being used to study the role of docosatrienoic acid and related metabolites in various disease states. ,

- Biomarker Development: Identifying specific metabolic profiles, including docosatrienoic acid levels, could aid in developing new diagnostic and prognostic tools for diseases.

- Therapeutic Potential: Understanding the biological activities of docosatrienoic acid, such as its anti-inflammatory and antitumor properties, is crucial for exploring its potential therapeutic applications.

- Nutritional Significance: Evaluating the impact of dietary docosatrienoic acid intake on human health and its role in various physiological processes is an active area of research.

A: Yes, researchers have successfully engineered oilseed crops like Brassica carinata to produce high levels of docosatrienoic acid by introducing specific elongase and desaturase genes involved in its biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。